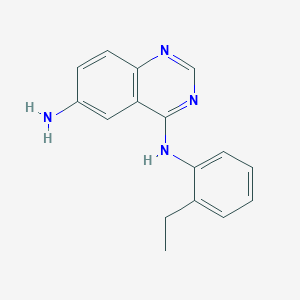
9H-Purin-6-amine, N,N-dimethyl-9-((3-methylphenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a dimethylamino group and a 3-methylbenzyl group. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine typically involves the alkylation of a purine derivative with a 3-methylbenzyl halide in the presence of a base. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their biological functions. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine can be compared with other purine derivatives, such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A well-known stimulant that is also a purine derivative.
Theobromine: Another stimulant found in cocoa and chocolate.
The uniqueness of N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
112089-17-5 |
|---|---|
Molecular Formula |
C15H17N5 |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N,N-dimethyl-9-[(3-methylphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C15H17N5/c1-11-5-4-6-12(7-11)8-20-10-18-13-14(19(2)3)16-9-17-15(13)20/h4-7,9-10H,8H2,1-3H3 |
InChI Key |
PWDRZNAEANKJAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C2N=CN=C3N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



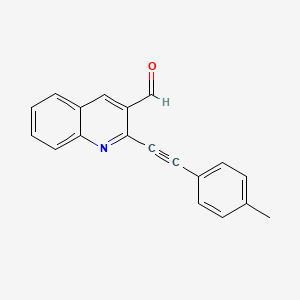
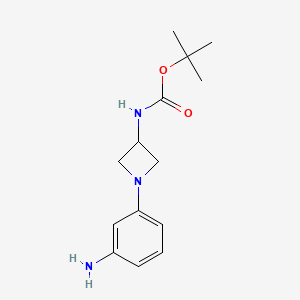
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11851942.png)
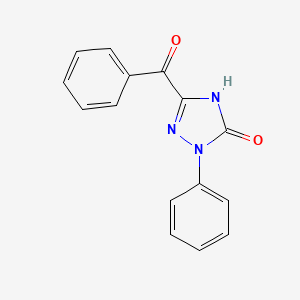
![9-[(1S)-3-(Trifluoromethyl)cyclopent-2-en-1-yl]-9H-purin-6-amine](/img/structure/B11851960.png)

![N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine](/img/structure/B11851973.png)



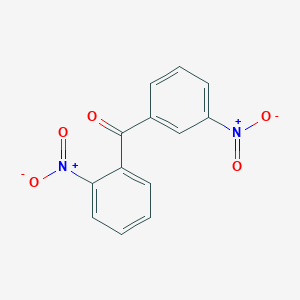
![1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone](/img/structure/B11852009.png)
